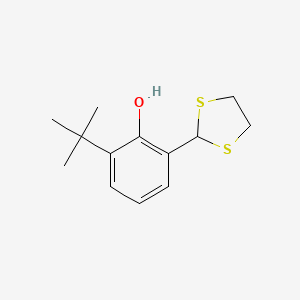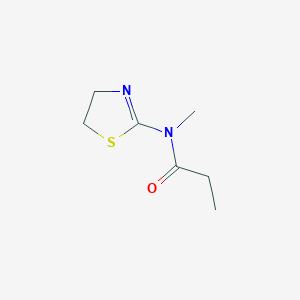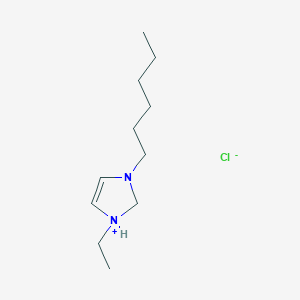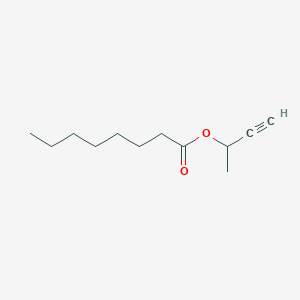
2-tert-Butyl-6-(1,3-dithiolan-2-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-tert-Butyl-6-(1,3-dithiolan-2-yl)phenol is an organic compound characterized by the presence of a tert-butyl group and a dithiolan ring attached to a phenol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-6-(1,3-dithiolan-2-yl)phenol typically involves the reaction of 2-tert-butylphenol with a suitable dithiolane precursor. One common method involves the use of 1,3-bis-tert-butyl thioethers, which react with bromine under mild conditions to form the dithiolan ring . The reaction proceeds via a sulfonium-mediated ring-closure mechanism, completing within minutes .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-tert-Butyl-6-(1,3-dithiolan-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: The dithiolan ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to break the dithiolan ring, forming thiols.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Acid chlorides or alkyl halides in the presence of a base can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Esters or ethers, depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
2-tert-Butyl-6-(1,3-dithiolan-2-yl)phenol has several applications in scientific research:
Chemistry: Used as a ligand in the synthesis of metal complexes.
Medicine: Investigated for its potential antioxidant properties.
Industry: Utilized in the production of polymers and as a stabilizer in various formulations.
Wirkmechanismus
The mechanism of action of 2-tert-Butyl-6-(1,3-dithiolan-2-yl)phenol involves its interaction with molecular targets through its phenolic hydroxyl group and the dithiolan ring. The compound can act as an antioxidant by donating hydrogen atoms to neutralize free radicals. Additionally, the dithiolan ring can undergo thiol-disulfide exchange reactions, which are important in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
2-tert-Butyl-6-(1,3-dithiolan-2-yl)phenol is unique due to the presence of the dithiolan ring, which imparts distinct chemical reactivity and potential biological activity. This sets it apart from other tert-butylphenols that lack this structural feature.
Eigenschaften
CAS-Nummer |
501411-51-4 |
|---|---|
Molekularformel |
C13H18OS2 |
Molekulargewicht |
254.4 g/mol |
IUPAC-Name |
2-tert-butyl-6-(1,3-dithiolan-2-yl)phenol |
InChI |
InChI=1S/C13H18OS2/c1-13(2,3)10-6-4-5-9(11(10)14)12-15-7-8-16-12/h4-6,12,14H,7-8H2,1-3H3 |
InChI-Schlüssel |
HJPJGVFALAMMCX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=CC(=C1O)C2SCCS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5S)-1-(3-Chlorophenyl)-5-[(ethanesulfonyl)methyl]piperazin-2-one](/img/structure/B14248439.png)



![6-({3-[(Cyclohex-1-en-1-yl)methyl]-7-oxabicyclo[4.1.0]heptan-3-yl}methoxy)-6-oxohexanoate](/img/structure/B14248451.png)
![1,1'-Bis[3-(trimethoxysilyl)propyl]-4,4'-bipyridin-1-ium diiodide](/img/structure/B14248459.png)

![{[(4-Bromo-2-methylbut-2-en-1-yl)oxy]methyl}benzene](/img/structure/B14248465.png)
![1-Ethenyl-4-({3-[(naphthalen-1-yl)sulfanyl]propyl}sulfanyl)naphthalene](/img/structure/B14248467.png)

![4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-methyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14248478.png)



